molecular formula C10H9NO7 B1333915 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid CAS No. 25672-31-5

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid

Cat. No.: B1333915
CAS No.: 25672-31-5
M. Wt: 255.18 g/mol
InChI Key: OJPOLKGDNZXQPS-UHFFFAOYSA-N
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Description

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid is an organic compound with the molecular formula C10H9NO7. It is characterized by the presence of a formyl group, a methoxy group, and a nitro group attached to a phenoxy acetic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Scientific Research Applications

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with methyl 2-bromoacetate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: 2-(2-Carboxy-6-methoxy-4-nitrophenoxy)acetic acid.

    Reduction: 2-(2-Formyl-6-methoxy-4-aminophenoxy)acetic acid.

    Substitution: Various substituted phenoxy acetic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring influences its chemical behavior, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7/c1-17-8-3-7(11(15)16)2-6(4-12)10(8)18-5-9(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPOLKGDNZXQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394967
Record name 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25672-31-5
Record name 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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